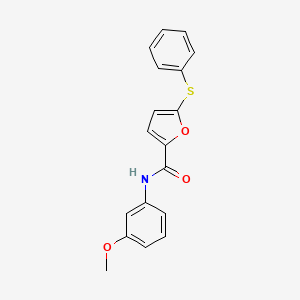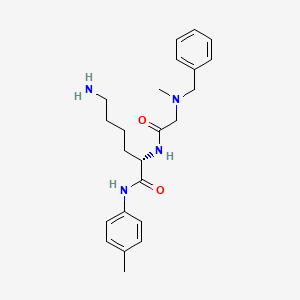![molecular formula C13H20N2O2 B14205555 Benzyl [2-(2-methylpropyl)hydrazinyl]acetate CAS No. 827337-76-8](/img/structure/B14205555.png)
Benzyl [2-(2-methylpropyl)hydrazinyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl [2-(2-methylpropyl)hydrazinyl]acetate is an organic compound with the molecular formula C13H20N2O2 It is a derivative of hydrazine and is characterized by the presence of a benzyl group attached to the hydrazinyl acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl [2-(2-methylpropyl)hydrazinyl]acetate typically involves the reaction of benzyl chloroacetate with 2-(2-methylpropyl)hydrazine. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
[ \text{Benzyl chloroacetate} + \text{2-(2-methylpropyl)hydrazine} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed:
- Oxidized derivatives
- Reduced hydrazine derivatives
- Substituted hydrazinyl compounds
Wissenschaftliche Forschungsanwendungen
Benzyl [2-(2-methylpropyl)hydrazinyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can be a building block for the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its hydrazine moiety, which is known to exhibit various pharmacological activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of Benzyl [2-(2-methylpropyl)hydrazinyl]acetate is primarily based on its ability to interact with biological molecules through its hydrazine group. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes. The molecular targets and pathways involved may include:
Enzyme Inhibition: The hydrazine group can form covalent bonds with enzyme active sites, leading to inhibition.
Cellular Disruption: The compound can interfere with cellular metabolism and signaling pathways, potentially leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Benzyl hydrazine: Similar structure but lacks the acetate group.
2-(2-methylpropyl)hydrazine: Similar structure but lacks the benzyl group.
Hydrazinyl acetates: A broader class of compounds with varying substituents.
Uniqueness: Benzyl [2-(2-methylpropyl)hydrazinyl]acetate is unique due to the combination of the benzyl group and the 2-(2-methylpropyl)hydrazinyl acetate moiety This combination imparts specific chemical and biological properties that are not observed in other similar compounds
Eigenschaften
CAS-Nummer |
827337-76-8 |
|---|---|
Molekularformel |
C13H20N2O2 |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
benzyl 2-[2-(2-methylpropyl)hydrazinyl]acetate |
InChI |
InChI=1S/C13H20N2O2/c1-11(2)8-14-15-9-13(16)17-10-12-6-4-3-5-7-12/h3-7,11,14-15H,8-10H2,1-2H3 |
InChI-Schlüssel |
AVUKKQKNUNRYOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNNCC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


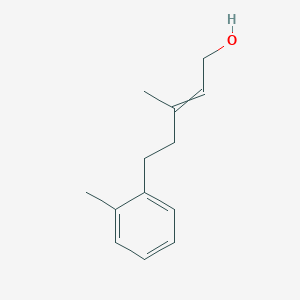
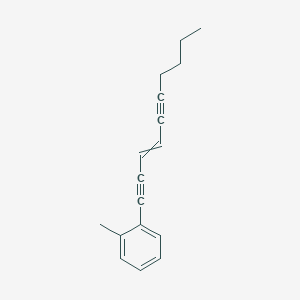
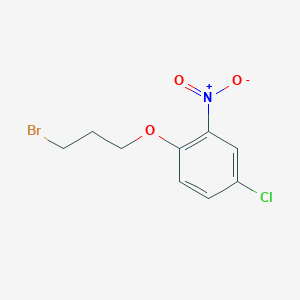
![N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14205493.png)
![1-(5-Chlorothiophene-2-sulfonyl)-4-[2-(piperidin-1-yl)ethoxy]-1H-indazole](/img/structure/B14205500.png)
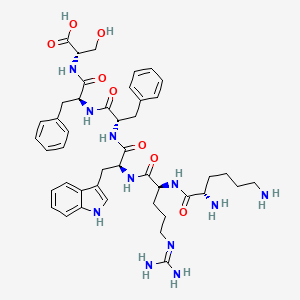

![Methanesulfonic acid;2-[(2-methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole](/img/structure/B14205510.png)
